REACTION_CXSMILES
|
C([N:5]1[C:12](=O)[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6]1)CCC.[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1C#N>ClCCl>[N:18]1[CH:23]=[CH:22][N:21]=[CH:20][C:19]=1[C:12]1[N:11]2[C:7](=[N:8][C:9]3[CH:17]=[CH:16][CH:15]=[CH:14][C:10]=32)[S:6][N:5]=1
|
Name
|
2-butyl-1,2,4-thiadiazolo[4,5-a]benzimidazole-3(2H)-one
|
Quantity
|
300 mg
|
Type
|
reactant
|
Smiles
|
C(CCC)N1SC2=NC3=C(N2C1=O)C=CC=C3
|
Name
|
|
Quantity
|
319 mg
|
Type
|
reactant
|
Smiles
|
N1=C(C=NC=C1)C#N
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at room temperature for 36 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with dichloromethane
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=NC=C1)C1=NSC2=NC3=C(N21)C=CC=C3
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.28 g | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |